molecular formula C8H10ClNO2S B2713868 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride CAS No. 2055841-95-5

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

Cat. No.: B2713868
CAS No.: 2055841-95-5
M. Wt: 219.68
InChI Key: PMSJXGPYKIGQAA-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the aminocyclopropyl intermediate: This step involves the synthesis of the aminocyclopropyl group, which can be achieved through various methods such as cyclopropanation of an appropriate precursor followed by amination.

    Coupling with thiophene-2-carboxylic acid: The aminocyclopropyl intermediate is then coupled with thiophene-2-carboxylic acid under suitable reaction conditions, often involving the use of coupling reagents like EDCI or DCC.

    Hydrochloride salt formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid
  • 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxamide
  • 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylate

Uniqueness

The hydrochloride salt form of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid offers enhanced solubility and stability compared to its free acid or amide counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

5-[(1S,2S)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJXGPYKIGQAA-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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